Mucin-1, specifically the peptide sequence Mucin-1 (950-958), also known as STAPPVHNV, is a significant component of the Mucin-1 protein, which is predominantly expressed on the surface of epithelial cells. This peptide is notable for its role in immune responses, particularly in cancer immunotherapy, where it serves as a target for cytotoxic T lymphocytes. Mucin-1 is overexpressed in various malignancies, including breast and ovarian cancers, making it a critical focus in cancer research and therapeutic development .
Mucin-1 is derived from the MUC1 gene located on chromosome 1. The protein itself is a glycoprotein that plays a vital role in forming protective mucosal barriers and facilitating cell signaling. The specific peptide sequence (950-958) is recognized by the human leukocyte antigen A*02:01, which is crucial for T cell recognition and activation .
Mucin-1 belongs to the class of mucins, which are high molecular weight glycoproteins characterized by their ability to form gels and provide lubrication and protection to epithelial surfaces. It can be classified as an oncofetal antigen due to its differential expression patterns in normal versus malignant tissues .
The synthesis of Mucin-1 (950-958) typically employs solid-phase peptide synthesis techniques, specifically using F-moc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
After synthesis, the peptide is purified using reversed-phase high-performance liquid chromatography (HPLC), which separates components based on hydrophobicity. The purity and identity of the synthesized peptide are confirmed through mass spectrometry and analytical HPLC .
The molecular structure of Mucin-1 (950-958) consists of a linear sequence of amino acids: Serine-Threonine-Alanine-Proline-Proline-Valine-Histidine-Asparagine-Valine (STAPPVHNV). This sequence forms part of the larger Mucin-1 protein structure, characterized by its heavily glycosylated regions that contribute to its functional properties.
The molecular weight of this peptide is approximately 1030 Da. The sequence's specific conformation allows it to interact with T cell receptors effectively, facilitating immune recognition .
Mucin-1 (950-958) participates in various biochemical reactions, primarily involving its interaction with T cell receptors. Upon binding to human leukocyte antigen A*02:01 on antigen-presenting cells, it triggers T cell activation and proliferation.
The interaction between this peptide and T cell receptors can be quantified through assays such as enzyme-linked immunosorbent assays (ELISAs) or flow cytometry, measuring cytokine release or T cell activation markers following exposure to the peptide .
The mechanism of action for Mucin-1 (950-958) involves its recognition by cytotoxic T lymphocytes. When presented on the surface of antigen-presenting cells via human leukocyte antigen molecules, it initiates an immune response against cancer cells expressing Mucin-1.
Studies have shown that T cells specific to this peptide can induce apoptosis in cancer cells expressing Mucin-1 through perforin and granzymes or by engaging death receptor pathways .
Mucin-1 (950-958) is a soluble peptide under physiological conditions. It exhibits stability in aqueous solutions at neutral pH but may undergo degradation under extreme conditions (e.g., high temperature or extreme pH).
The peptide has a high affinity for binding to human leukocyte antigen A*02:01 due to its specific amino acid composition, facilitating effective immune recognition. Its solubility and stability make it suitable for use in various immunological assays and therapeutic applications .
Mucin-1 (950-958) has several scientific applications:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: 11104-44-2